molecular formula C10H17NO2 B13316735 1-(Azepan-2-yl)butane-2,3-dione

1-(Azepan-2-yl)butane-2,3-dione

Katalognummer: B13316735
Molekulargewicht: 183.25 g/mol
InChI-Schlüssel: OHYNFJKGVPPCLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Azepan-2-yl)butane-2,3-dione is an organic compound with the molecular formula C10H17NO2 and a molecular weight of 183.25 g/mol . This compound is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing heterocycle, attached to a butane-2,3-dione moiety. It is primarily used for research purposes in various scientific fields.

Vorbereitungsmethoden

The synthesis of 1-(Azepan-2-yl)butane-2,3-dione can be achieved through several synthetic routes. One common method involves the reaction of azepane with butane-2,3-dione under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk quantities.

Analyse Chemischer Reaktionen

1-(Azepan-2-yl)butane-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

1-(Azepan-2-yl)butane-2,3-dione has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may be used to study the effects of azepane-containing compounds on biological systemsAdditionally, it is used in the industry for the development of new materials and chemical processes .

Wirkmechanismus

The mechanism of action of 1-(Azepan-2-yl)butane-2,3-dione involves its interaction with specific molecular targets and pathways. The azepane ring in the compound may interact with enzymes or receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

1-(Azepan-2-yl)butane-2,3-dione can be compared with other similar compounds, such as 1-(azepan-1-yl)butane-1,3-dione and other azepane derivatives. These compounds share the azepane ring structure but differ in the functional groups attached to the ring. The uniqueness of this compound lies in its specific combination of the azepane ring with the butane-2,3-dione moiety, which imparts distinct chemical and biological properties .

Eigenschaften

Molekularformel

C10H17NO2

Molekulargewicht

183.25 g/mol

IUPAC-Name

1-(azepan-2-yl)butane-2,3-dione

InChI

InChI=1S/C10H17NO2/c1-8(12)10(13)7-9-5-3-2-4-6-11-9/h9,11H,2-7H2,1H3

InChI-Schlüssel

OHYNFJKGVPPCLI-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(=O)CC1CCCCCN1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.